![molecular formula C9H16ClNO2 B2696169 2-Aminospiro[3.4]octane-2-carboxylic acid;hydrochloride CAS No. 2411223-69-1](/img/structure/B2696169.png)
2-Aminospiro[3.4]octane-2-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminospiro[3.4]octane-2-carboxylic acid is a chemical compound with the CAS Number: 1706443-01-7 . It has a molecular weight of 169.22 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-aminospiro[3.4]octane-2-carboxylic acid . The InChI code for this compound is 1S/C9H15NO2/c10-9(7(11)12)5-8(6-9)3-1-2-4-8/h1-6,10H2,(H,11,12) . This indicates that the compound contains a total of 28 bonds, including 13 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 four-membered ring, 1 five-membered ring, 1 carboxylic acid (aliphatic), and 1 primary amine .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It is stored in a refrigerator .Scientific Research Applications
Conformationally Restricted Glutamic Acid Analogues
The synthesis and study of stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid, starting from 3-oxocyclobutanecarboxylic acid, have led to analogues of glutamic acid. These compounds mimic glutamate in various restricted conformations, potentially useful for mechanistic studies or in searching for biologically active compounds (Chernykh et al., 2014).
Branched Tetrahydrofurane δ-Sugar Amino Acid
A novel δ-sugar amino acid, derived from catalytic pyrolysis of cellulose, exhibits potential in the creation of new peptidomimetics with conformationally restricted structures. This research suggests applications in developing molecules that mimic dipeptide glycine-alanine, providing a base for further exploration in medicinal chemistry and drug design (Defant et al., 2011).
C(sp3)–H Bond Oxygenation
Study on manganese-catalyzed C(sp3)–H functionalization via radical and cationic intermediates expands the toolbox of aliphatic C–H bond oxygenations. This work underlines the capacity to direct chemoselectivity in C–H oxidation reactions, a critical aspect for the development of synthetically useful C–H functionalization procedures (Galeotti et al., 2022).
Cycloaddition Reaction and β-Lactam Synthesis
The study on cycloaddition reaction of Schiff bases with ketenes shows the potential for synthesizing spiro compounds that bridge the β-lactam and 1,3-dioxolan-4-one. This research highlights the versatility of 2-Aminospiro[3.4]octane-2-carboxylic acid;hydrochloride analogues in synthetic organic chemistry, particularly in the creation of novel β-lactam antibiotics (Tsuno et al., 2006).
Conformationally Rigid Spiro-Linked Amino Acids
The synthesis of conformationally rigid analogues of glutamic acid and lysine from 3-methylidenecyclobutanecarbonitrile presents a new avenue for the development of peptide and protein research. These analogues could provide insights into the structural requirements for receptor activation and enzymatic activity, aiding in the design of more effective biologically active compounds (Yashin et al., 2019).
Safety and Hazards
properties
IUPAC Name |
2-aminospiro[3.4]octane-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c10-9(7(11)12)5-8(6-9)3-1-2-4-8;/h1-6,10H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFCJOSRSOQTLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(C2)(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminospiro[3.4]octane-2-carboxylic acid;hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.